Acid citrate dextrose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acid citrate dextrose (ACD) is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is a sterile solution that prevents blood from clotting by chelating calcium ions necessary for coagulation. ACD is also used to preserve blood components such as red blood cells, platelets, and plasma for transfusions.

Mechanism of Action

The mechanism of action of Acid citrate dextrose is based on its ability to chelate calcium ions necessary for coagulation. Calcium ions play a critical role in the coagulation cascade, and their removal prevents the formation of clots. Acid citrate dextrose works by binding to calcium ions, forming a complex that prevents their interaction with coagulation factors. This results in the inhibition of the coagulation cascade and the prevention of blood clotting.

Biochemical and Physiological Effects

Acid citrate dextrose has several biochemical and physiological effects on blood components. It prevents the formation of clots, thereby ensuring that blood components remain viable for a longer period. Acid citrate dextrose also maintains the pH of blood components, preventing the breakdown of proteins and other cellular components. Acid citrate dextrose also helps to prevent the growth of bacteria and other microorganisms in blood components, ensuring their sterility.

Advantages and Limitations for Lab Experiments

Acid citrate dextrose has several advantages and limitations for lab experiments. Its main advantage is that it preserves blood components for a longer period, allowing for extended experimental time frames. Acid citrate dextrose also maintains the viability and sterility of blood components, ensuring that the results of experiments are accurate. However, Acid citrate dextrose has some limitations, such as its inability to prevent the breakdown of some cellular components over extended periods. Additionally, Acid citrate dextrose can interfere with some laboratory assays, leading to inaccurate results.

Future Directions

There are several future directions for the use of Acid citrate dextrose in scientific research. One area of research is the development of new anticoagulants that are more effective than Acid citrate dextrose. Another area of research is the optimization of the Acid citrate dextrose formulation to improve its performance in preserving blood components. Additionally, there is a need to investigate the potential interactions of Acid citrate dextrose with laboratory assays to improve their accuracy.

Conclusion

In conclusion, Acid citrate dextrose is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is composed of citrate, dextrose, and citric acid and works by chelating calcium ions necessary for coagulation. Acid citrate dextrose has several advantages and limitations for lab experiments and has several future directions for research. Its use in scientific research ensures that blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.

Synthesis Methods

Acid citrate dextrose is a solution composed of three main components: citrate, dextrose, and citric acid. The synthesis of Acid citrate dextrose involves the mixing of these three components in a specific ratio. The citrate component is usually sodium citrate, which is dissolved in sterile water. The dextrose component is glucose, which is added to the citrate solution. Citric acid is then added to the solution to adjust the pH. The final solution is sterilized by filtration or autoclaving.

Scientific Research Applications

Acid citrate dextrose is widely used in scientific research, particularly in the field of hematology and blood transfusion. It is used as an anticoagulant in blood collection and preservation for laboratory experiments. Acid citrate dextrose is also used in the preparation of blood components such as red blood cells, platelets, and plasma for transfusions. The use of Acid citrate dextrose in scientific research ensures that the blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.

properties

CAS RN |

13838-07-8 |

|---|---|

Molecular Formula |

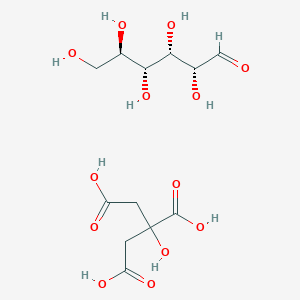

C12H20O13 |

Molecular Weight |

372.28 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H8O7.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2/t;3-,4+,5+,6+/m.0/s1 |

InChI Key |

IJRKANNOPXMZSG-SSPAHAAFSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS RN |

13838-07-8 |

synonyms |

ACD solution ACD-A solution acid citrate dextrose |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.